1,6-Diiodohexane

Descripción

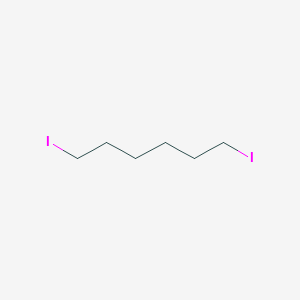

1,6-Diiodohexane (CAS 629-09-4) is a halogenated alkane with the molecular formula C₆H₁₂I₂ and a molecular weight of 337.97 g/mol. It is characterized by iodine atoms at both terminal positions of a six-carbon chain. This compound is light-sensitive, stabilized with copper, and immiscible with water . Key applications include:

- Polymer synthesis: Used to prepare cationic polymer surfaces (e.g., polyurethane) and modify electrodes .

- Organic electronics: Acts as a solvent additive to optimize phase separation in polymer solar cells, enhancing power conversion efficiency .

- Macrocycle synthesis: Serves as an alkylating agent in the formation of macrocyclic diamines .

- Depolymerization: Converts polycaprolactone into silylated monoesters and iodide derivatives under catalyst-free conditions .

Propiedades

IUPAC Name |

1,6-diiodohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12I2/c7-5-3-1-2-4-6-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLIMAARBRDAYGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCI)CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060865 | |

| Record name | Hexane, 1,6-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

629-09-4 | |

| Record name | 1,6-Diiodohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Diiodohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, 1,6-diiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexane, 1,6-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-diiodohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,6-DIIODOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4QL8HA5VY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Reaction Conditions and Optimization

-

Solvent : Acetone is preferred due to its ability to dissolve both KI and the dibromoalkane while facilitating iodide ion mobility.

-

Temperature : Reflux conditions (56–60°C) are typically maintained to accelerate the reaction kinetics.

-

Catalyst : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) may enhance reaction rates by improving interfacial contact.

Yield Considerations

Yields depend on stoichiometric ratios and solvent purity. Excess KI (2.2–2.5 equivalents) ensures complete substitution, with reported yields exceeding 85% under optimized conditions.

Direct Iodination of 1,6-Hexanediol Using Hydroiodic Acid

1,6-Hexanediol serves as a starting material for direct iodination via treatment with hydroiodic acid (HI). This method involves a two-step acid-catalyzed substitution:

Mechanistic Insights

Industrial-Scale Parameters

-

Acid Concentration : Concentrated HI (47–57%) is required to drive the reaction to completion.

-

Temperature : Elevated temperatures (100–120°C) reduce reaction times but risk HI decomposition.

-

Byproduct Management : Excess water is removed via azeotropic distillation to favor product formation.

Red Phosphorus and Iodine Mediated Synthesis

An alternative approach employs red phosphorus (P) and iodine (I) to generate hydroiodic acid in situ, which subsequently iodinates 1,6-hexanediol:

Advantages and Limitations

-

Cost-Effectiveness : Red phosphorus is inexpensive and avoids handling concentrated HI.

-

Side Reactions : Phosphorous acid (HPO) formation complicates purification, necessitating iterative washing steps.

Comparative Analysis of Preparation Methods

The table below summarizes key parameters for each synthesis route:

| Method | Starting Material | Reagents | Temperature (°C) | Yield (%) | Purification Challenges |

|---|---|---|---|---|---|

| Halogen Exchange | 1,6-Dibromohexane | KI, Acetone | 56–60 | 85–90 | KBr removal via filtration |

| Direct Iodination | 1,6-Hexanediol | HI (47–57%) | 100–120 | 70–80 | Water azeotrope distillation |

| Red Phosphorus/Iodine | 1,6-Hexanediol | I, P | 80–100 | 65–75 | HPO separation |

Industrial Relevance

The halogen exchange method is favored for its high yield and scalability, whereas the red phosphorus approach remains niche due to purification complexities.

Emerging Methodologies and Innovations

Recent advances focus on catalytic systems to improve atom economy. For instance, ionic liquids like 1-butyl-3-methylimidazolium iodide ([BMIM]I) have demonstrated efficacy in facilitating iodide substitution at lower temperatures (40–50°C), reducing energy input .

Análisis De Reacciones Químicas

Types of Reactions

1,6-Diiodohexane undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form different functionalized hexane derivatives.

Reduction Reactions: The compound can be reduced to hexane using reducing agents like lithium aluminum hydride (LiAlH4).

Coupling Reactions: It can participate in coupling reactions to form longer carbon chains or cyclic structures.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.

Coupling: Palladium-catalyzed coupling reactions using reagents like palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) in the presence of a base.

Major Products

Substitution: Formation of hexane derivatives with different functional groups (e.g., azidohexane, thiolhexane).

Reduction: Formation of hexane.

Coupling: Formation of longer aliphatic chains or cyclic compounds.

Aplicaciones Científicas De Investigación

1,6-Diiodohexane has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of cationic tissue plasminogen activator (t-PA)-containing polyurethane surfaces.

Medicine: Investigated for its role in the development of drug delivery systems and therapeutic agents.

Mecanismo De Acción

The mechanism of action of 1,6-diiodohexane primarily involves its reactivity as a dihalogenated alkane. The iodine atoms serve as good leaving groups, making the compound highly reactive in nucleophilic substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species. For example, in the synthesis of polyurethane surfaces, this compound reacts with polyols and isocyanates to form cross-linked polymer networks .

Comparación Con Compuestos Similares

Comparison with Similar Diiodoalkanes

Diiodoalkanes share the general formula I-(CH₂)ₙ-I , where chain length (n) significantly influences their physicochemical properties, reactivity, and applications. Below is a detailed comparison of 1,6-diiodohexane with 1,2-diiodoethane (C₂), 1,4-diiodobutane (C₄), and 1,8-diiodooctane (C₈):

Table 1: Physical and Chemical Properties

Key Differences

Chain Length and Physical Properties :

- Longer chains (e.g., C₆, C₈) exhibit higher boiling points and lower densities due to increased van der Waals interactions and reduced polarity .

- This compound’s boiling point (282°C) is significantly higher than 1,4-diiodobutane (~230°C), reflecting stronger intermolecular forces in the C₆ compound .

Reactivity in Cyclization :

- Shorter chains (C₂, C₄) favor smaller ring formation. For example, this compound forms cyclopentene via a five-membered metallacycle intermediate, while 1,4-diiodobutane may form less stable four-membered rings .

- In macrocyclization, this compound enables efficient formation of 12-membered rings, balancing steric strain and reactivity .

Applications in Material Science :

- Solar Cells : this compound (DIH) improves polymer crystallinity and phase separation in bulk heterojunction solar cells, outperforming shorter-chain analogs like 1,8-diiodooctane (DIO) in specific polymer systems .

- Surfactants : this compound is used to synthesize Gemini-fluorinated cationic surfactants, where chain length affects micelle formation and corrosion inhibition efficiency .

Synthetic Utility :

- Longer diiodoalkanes (C₆, C₈) are preferred for generating linear products in bifunctional alkylation, while shorter chains (C₂, C₄) may lead to undesired cyclization .

- For example, this compound reacts with silver nitrite to yield 1,6-dinitrohexane (46–48% yield), whereas 1,4-diiodobutane produces 1,4-dinitrobutane under similar conditions .

Actividad Biológica

1,6-Diiodohexane is a halogenated hydrocarbon that has garnered attention for its potential biological activities, particularly in antimicrobial and bioactive applications. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and implications for future research.

Chemical Structure and Properties

This compound (C6H12I2) is a linear alkane with two iodine atoms attached to the first and sixth carbon atoms of the hexane chain. This structure contributes to its unique chemical reactivity and biological properties. The presence of iodine enhances its potential as an antimicrobial agent due to the halogen's known reactivity with biological molecules.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of iodinated hydrocarbons, including this compound. Research indicates that halogenated compounds can disrupt microbial cell membranes and interfere with vital cellular processes.

Key Findings:

- Antibacterial Efficacy : this compound has shown significant antibacterial activity against various pathogens. In a comparative study of iodinated hydrocarbons, compounds similar to this compound demonstrated effective inhibition of biofilm formation in bacteria such as Staphylococcus aureus and Vibrio parahaemolyticus .

- Mechanism of Action : The antimicrobial effects are believed to arise from the disruption of cell membrane integrity, leading to cell lysis. Additionally, iodinated compounds can affect gene expression related to virulence and biofilm formation .

Case Studies

Several case studies have investigated the biological activity of halogenated hydrocarbons:

Study 1: Antibiofilm Activity

A study screened various iodinated hydrocarbons for their ability to inhibit biofilm formation. This compound was included in a group that showed promising results against S. aureus with a minimum inhibitory concentration (MIC) indicating effective bactericidal properties .

Study 2: Estrogenic Effects

Another research effort explored the estrogenic activities of polyfluorinated iodine alkanes and found that certain iodinated compounds could promote cell proliferation in breast cancer cell lines (MCF-7). While this compound was not specifically tested in this context, its structural similarity suggests it may share similar biological interactions .

Data Table: Biological Activities of Iodinated Hydrocarbons

| Compound | MIC (µg/mL) | Target Pathogen | Activity Type |

|---|---|---|---|

| This compound | TBD | Staphylococcus aureus | Antibacterial |

| Iodopropynyl Butylcarbamate (IPBC) | 50 | Vibrio parahaemolyticus | Antibiofilm |

| 1-Iodoperfluorohexane | TBD | MCF-7 Cells | Estrogenic |

Future Directions

The promising results regarding the biological activity of this compound suggest several avenues for future research:

- Expanded Antimicrobial Testing : Further studies should evaluate the efficacy of this compound against a broader range of pathogens and under various conditions (e.g., different pH levels or in the presence of organic matter).

- Mechanistic Studies : Investigating the precise mechanisms by which this compound exerts its antimicrobial effects could lead to enhanced formulations for clinical use.

- Safety Profile Assessment : Understanding the toxicity and safety profile of this compound is crucial for its potential application in pharmaceuticals or as a biocide.

Q & A

Q. What are the key physicochemical properties of 1,6-diiodohexane, and how do they influence its reactivity in organic synthesis?

- Methodological Answer : this compound (C₆H₁₂I₂) is a dihalogenated alkane with a density of 2.05 g/mL at 25°C and a boiling point of 141–142°C at 10 mmHg . Its high iodine content and linear hexane backbone make it a versatile alkylating agent. The iodine atoms act as leaving groups in nucleophilic substitution reactions, enabling cross-coupling or polymerization. For example, in synthesizing polyurethane (PU) materials, the diiodo group facilitates covalent bonding with amine or hydroxyl groups, modifying surface charge to enhance biocompatibility . Researchers must account for its light sensitivity and stabilize it with copper chips to prevent iodine loss during storage .

Q. How can this compound be synthesized and purified for laboratory use?

- Methodological Answer : A common synthesis involves reacting 1,6-hexanediol with hydroiodic acid (HI) under reflux. Post-reaction, purification via fractional distillation (141–142°C at 10 mmHg) is critical to remove excess HI and byproducts like mono-iodinated species . Copper stabilizers (0.1–1% w/w) are added to inhibit radical-induced decomposition . Purity verification requires ¹H NMR (δ 3.2–3.4 ppm for CH₂I groups) and elemental analysis for iodine content .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Due to its toxicity and volatility, use fume hoods, nitrile gloves, and safety goggles. Store in amber glass under inert gas (argon/nitrogen) at 2–8°C . Spills require neutralization with sodium thiosulfate to reduce iodine release. Acute exposure risks include respiratory irritation; immediate decontamination with soap/water and medical consultation are mandatory .

Advanced Research Questions

Q. How do discrepancies in reported melting points (e.g., 9–10°C vs. 25°C) of this compound arise, and how can they be resolved experimentally?

- Methodological Answer : Discrepancies stem from impurities (e.g., residual solvents or copper stabilizers) or polymorphic forms. Differential Scanning Calorimetry (DSC) can identify phase transitions, while High-Performance Liquid Chromatography (HPLC) quantifies impurities . For accurate results, pre-purify samples via column chromatography (silica gel, hexane eluent) and compare against certified reference materials (e.g., Sigma-Aldrich 97% grade) .

Q. What role does this compound play in controlling crystallization behavior in polymer blends for solar cells?

- Methodological Answer : In polymer/fullerene hybrid solar cells, this compound acts as a solvent additive to modulate crystallinity. It reduces grain boundaries by enhancing polymer chain mobility during thermal annealing, as shown via X-ray Diffraction (XRD) and Atomic Force Microscopy (AFM). Optimized concentrations (0.5–1.0% v/v) improve power conversion efficiency by 15–20% . Contrast this with non-halogenated additives (e.g., 1,8-diiodooctane), which exhibit slower crystallization kinetics .

Q. How can advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?

- Methodological Answer : For derivatives like 1,6-diiodoperfluorohexane (C₆F₁₂I₂), use ¹⁹F NMR to confirm perfluorination (δ −70 to −120 ppm) and Raman spectroscopy to detect iodine stretching modes (~180 cm⁻¹) . X-ray Photoelectron Spectroscopy (XPS) quantifies surface iodine content in modified polymers, critical for applications like anticoagulant coatings .

Q. What experimental strategies mitigate iodine leaching during long-term stability studies of this compound-functionalized materials?

- Methodological Answer : Accelerated aging tests (e.g., 70°C/75% relative humidity for 28 days) combined with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) track iodine loss. Encapsulation with cross-linked cationic polyelectrolytes (e.g., polydiallyldimethylammonium chloride) reduces leaching by 90% in aqueous environments . Compare with non-encapsulated controls via UV-Vis spectroscopy for iodide release .

Emerging Research Directions

Q. Can this compound be integrated into biohybrid systems for controlled drug delivery?

- Methodological Answer : Preliminary studies show its utility in synthesizing redox-responsive nanocarriers. Iodine groups enable disulfide bond formation with thiolated biomolecules (e.g., albumin). Monitor drug release kinetics using Fluorescence Correlation Spectroscopy (FCS) and validate biocompatibility via in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) .

Q. How does this compound compare to other dihaloalkanes in CO₂ reduction electrocatalysis?

- Methodological Answer : In Ag nanoparticle electrodes, this compound-modified surfaces show 2× higher CO Faradaic efficiency than dibromohexane analogues, attributed to stronger iodine-metal interactions. Use in situ Fourier Transform Infrared Spectroscopy (FTIR) to identify adsorbed intermediates (e.g., *COOH) and correlate with electrochemical impedance data .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the thromboresistance of this compound-modified polymers?

- Methodological Answer :

Variations arise from differences in polymer backbone (e.g., PU vs. PDMS) and surface charge density. Quantify t-PA release rates using ELISA and correlate with surface zeta potential measurements. Studies using PU with +20 mV surface potential show 50% lower platelet adhesion than neutral PDMS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.